1-(5-Bromo-2-methylphenyl)piperidin-2-one
Description
1-(5-Bromo-2-methylphenyl)piperidin-2-one (CAS: 1157455-49-6) is a piperidin-2-one derivative featuring a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of anticoagulants and antitumor agents. Its structural uniqueness lies in the electron-withdrawing bromine substituent and the steric influence of the methyl group, which modulate reactivity and biological interactions .
Properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-5-6-10(13)8-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPGRXCHBRBXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656362 | |
| Record name | 1-(5-Bromo-2-methylphenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1157455-49-6 | |
| Record name | 1-(5-Bromo-2-methylphenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methylphenyl)piperidin-2-one typically involves the bromination of 2-methylphenylpiperidin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidinones .
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The bromine atom and the piperidinone ring structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
A. Halogen Substitution: 1-(4-Iodophenyl)piperidin-2-one
B. Nitro Group Substitution: 1-(4-Nitrophenyl)piperidin-2-one
- Structure : Features a nitro group at the 4-position.
- Impact : The strong electron-withdrawing nitro group enhances electrophilicity, making the compound more reactive in reduction or substitution reactions. Used as a precursor to aniline derivatives in anticoagulant synthesis (e.g., Apixaban intermediates) .
C. Amino and Fluoro Substitution: 1-(4-Amino-3-fluorophenyl)piperidin-2-one
- Structure: Contains an amino group (electron-donating) and fluorine (electron-withdrawing) at the 3- and 4-positions.
- Impact: The amino group improves solubility, while fluorine enhances metabolic stability. This dual functionality is advantageous in central nervous system (CNS) drug design .
Piperidin-2-one Derivatives with Heterocyclic Moieties
A. 1-([2,4'-Bipyridin]-5-yl)-4-(3,4-difluorophenyl)piperidin-2-one
- Structure : Incorporates a bipyridinyl group and difluorophenyl substitution.
- Chiral separation via SFC (64% yield) highlighted its stereochemical complexity .
B. FXa Inhibitors (Compounds 27 and 34)
- Structure : Triazolylmethyl and fluorophenyl substituents.
- Biological Activity : Inhibit Factor Xa (FXa) with micromolar efficacy. Compound 27 prolonged clotting times (aPTT/PT), suggesting dual pathway inhibition. Both exhibit favorable logP (<5) and oral bioavailability .
Functional Group Modifications
A. Aldehyde Functionalization: 1-(5-Bromo-2-formylphenyl)piperidine
B. Chiral Derivatives: (R)-(-)-1-(2’-Hydroxy-1’-phenylethyl)piperidin-2-one
Comparative Analysis Table
Key Findings and Structure-Activity Relationships (SAR)
- Halogen Effects : Bromine and iodine enhance target binding via hydrophobic interactions, but iodine’s size may reduce metabolic stability.
- Electron-Withdrawing Groups : Nitro and fluorine substituents increase electrophilicity, aiding in reactions like nucleophilic substitution.
- Heterocyclic Moieties : Bipyridinyl and triazolyl groups expand pharmacological profiles (e.g., antitumor vs. anticoagulant activity).
- Stereochemistry : Chiral centers (e.g., hydroxy-phenylethyl derivatives) critically influence enantiomer-specific efficacy .
Biological Activity
1-(5-Bromo-2-methylphenyl)piperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure
The compound has the following chemical structure:
- Chemical Formula : CHBrNO
- CAS Number : 1157455-49-6
Biological Activities
This compound exhibits several biological activities, which can be categorized as follows:
2. Neuropharmacological Effects
Piperidine derivatives are known to interact with neurotransmitter systems. Some studies suggest that this compound may influence dopaminergic and serotonergic pathways, which are crucial in treating neurological disorders such as depression and schizophrenia.
3. Cytotoxicity
Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells, although detailed mechanisms remain to be elucidated.
The mechanism of action for this compound is primarily hypothesized based on its structural analogs:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in key metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound may act as a modulator for various receptors, including those involved in neurotransmission and inflammation.
Structure-Activity Relationship (SAR)
Studies on related piperidine compounds have established a SAR that highlights the importance of specific substituents on the phenyl ring for enhancing biological activity. For instance, the presence of bromine at the 5-position is believed to enhance lipophilicity and receptor binding affinity.
| Compound | Substituent | Biological Activity |
|---|---|---|
| Compound A | No Br | Low cytotoxicity |
| This compound | Br at position 5 | Moderate cytotoxicity |
| Compound B | Cl at position 4 | High antimicrobial activity |
Case Studies
A notable study involving a series of piperidine derivatives, including variations of this compound, demonstrated significant differences in activity based on structural modifications. In vitro assays showed that modifications led to varying degrees of inhibition against cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
